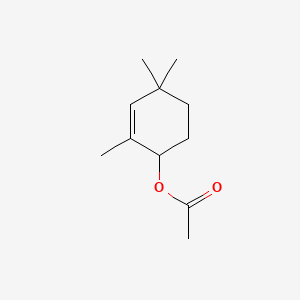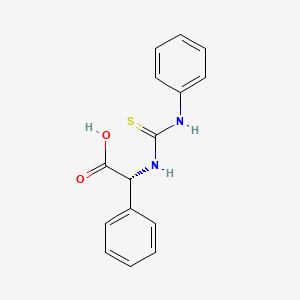
2,6,6-Trimethylcyclohex-2-ene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6-Trimethylcyclohex-2-ene-1-carbonyl chloride is an organic compound with the molecular formula C10H15ClO. It is a derivative of cyclohexene, characterized by the presence of three methyl groups and a carbonyl chloride functional group. This compound is of interest in various chemical syntheses and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylcyclohex-2-ene-1-carbonyl chloride typically involves the chlorination of 2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the carboxylic acid with thionyl chloride in an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled environments helps in maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethylcyclohex-2-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 2,6,6-Trimethylcyclohex-2-ene-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as ammonia, primary amines, and alcohols in the presence of a base like pyridine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
2,6,6-Trimethylcyclohex-2-ene-1-carbonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals, agrochemicals, and fragrances.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethylcyclohex-2-ene-1-carbonyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various chemical syntheses and biological studies.
Comparison with Similar Compounds
Similar Compounds
- 2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid
- 2,6,6-Trimethylcyclohex-2-ene-1-carboxaldehyde
- 2,6,6-Trimethylcyclohex-2-ene-1-methanol
Uniqueness
2,6,6-Trimethylcyclohex-2-ene-1-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H15ClO |
|---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
2,6,6-trimethylcyclohex-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-7-5-4-6-10(2,3)8(7)9(11)12/h5,8H,4,6H2,1-3H3 |
InChI Key |
GSFUDIFPBVZHBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1C(=O)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


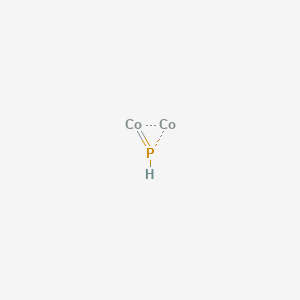
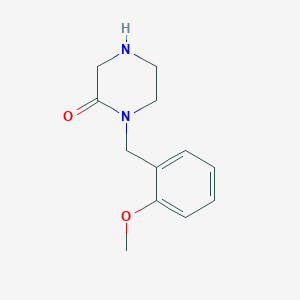

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-](/img/structure/B13809332.png)
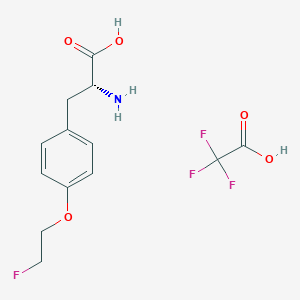

![2-[(Morpholin-2-yl)methoxy]phenol](/img/structure/B13809352.png)
![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
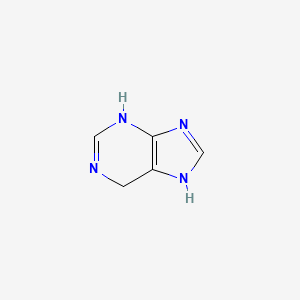
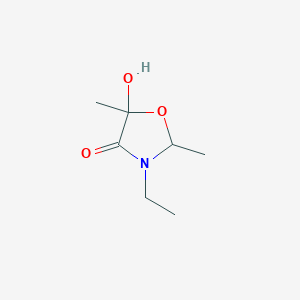
![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
